molecular formula C11H17N B14343353 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine CAS No. 98384-76-0

1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine

Cat. No.: B14343353
CAS No.: 98384-76-0
M. Wt: 163.26 g/mol
InChI Key: BRVMTHNPCMJNGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be achieved through various methods. One common synthetic route involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction typically proceeds as follows:

    Reactants: 1-bromoethane and pyrrolidine.

    Conditions: Heating and stirring.

    Product: this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives[3][3].

Scientific Research Applications

1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclopentene moiety may also play a role in its biological effects by influencing the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and cyclopentene moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

98384-76-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-[1-(cyclopenten-1-yl)ethenyl]pyrrolidine

InChI

InChI=1S/C11H17N/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h6H,1-5,7-9H2

InChI Key

BRVMTHNPCMJNGX-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CCCC1)N2CCCC2

Origin of Product

United States

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